5-Amino-2-hydroxybenzenesulfonic acid

Descripción

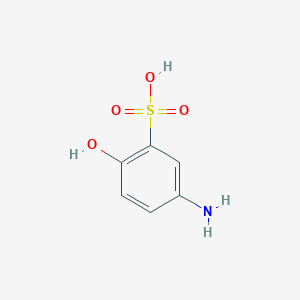

5-Amino-2-hydroxybenzenesulfonic acid is an aromatic sulfonic acid derivative featuring an amino (-NH₂) group at position 5 and a hydroxyl (-OH) group at position 2 on the benzene ring. The sulfonic acid group (-SO₃H) enhances solubility in aqueous media, while the amino and hydroxyl groups contribute to its reactivity in coupling reactions and coordination chemistry .

Propiedades

Número CAS |

2835-04-3 |

|---|---|

Fórmula molecular |

C6H7NO4S |

Peso molecular |

189.19 g/mol |

Nombre IUPAC |

5-amino-2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H7NO4S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |

Clave InChI |

SILINKWDNDDXTL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1N)S(=O)(=O)O)O |

Otros números CAS |

2835-04-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below compares 5-Amino-2-hydroxybenzenesulfonic acid with key analogs based on substituents, molecular properties, and applications:

Key Differences and Implications

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances its ability to form hydrogen bonds, making it more reactive in azo coupling reactions compared to the methyl-substituted analog (5-Amino-2-methylbenzenesulfonic acid) . Acetamido groups (e.g., in 5-Acetamido-2-aminobenzenesulfonic acid) introduce steric hindrance and reduce solubility in polar solvents compared to the hydroxyl variant .

Thermal Stability: Compounds with hydroxyl groups (e.g., 3-Amino-4-hydroxybenzenesulfonic acid) exhibit higher melting points (~300°C) due to strong intermolecular hydrogen bonding, whereas methyl-substituted analogs lack such stability .

Industrial Applications: this compound is preferred in dye synthesis due to its dual functional groups enabling chromophore formation. 4,4'-Diaminobiphenyl-2,2'-disulfonic acid finds niche use in advanced materials due to its conjugated aromatic system and dual sulfonic acid groups .

Métodos De Preparación

Kolbe-Schmitt Carboxylation Route (Adapted for Amino-Hydroxybenzenes)

Though primarily used for 2-hydroxy-5-aminobenzoic acid, the Kolbe-Schmitt reaction provides a conceptual basis for related syntheses involving carbon dioxide fixation on aminophenol derivatives.

- Process: p-Aminophenol or its salts react with carbon dioxide under high temperature (180–220 °C) and pressure (1.0–3.0 MPa) in the presence of catalytic carriers such as sodium chloride or potassium chloride and solid alkalis like sodium carbonate or sodium hydroxide.

- Post-reaction: The intermediate 2-hydroxy-5-aminobenzoate is dissolved in water, treated with reductive agents (e.g., sodium borohydride, potassium borohydride, or sodium hydrosulfite), filtered, and acidified (pH 1.0–6.0) to precipitate the target acid.

- Advantages: Single-step reaction, high purity (>99% HPLC), industrial scalability, and cost-effective raw materials.

- Yield: Up to 87% with purity around 99.6%.

| Parameter | Condition/Value |

|---|---|

| Temperature | 180–220 °C (optimal 190–200 °C) |

| Pressure | 1.0–3.0 MPa (optimal 1.5–2.5 MPa) |

| Catalytic Carrier | NaCl, KCl, MgCl2, CaCl2, Na2SO4 |

| Solid Alkali | Na2CO3, NaOH, KOH, NaOMe |

| Reductive Agents | NaBH4, KBH4, V-Brite B, Na2SO3 |

| pH for Precipitation | 1.0–6.0 (preferably ~1.0–4.0) |

| Yield | ~87% |

| Purity (HPLC) | >99% |

Sulfonation via Vilsmeier-Haack Reagent in Presence of Sodium Bisulfite

An alternative approach to prepare aromatic sulfonic acids including 5-amino-2-hydroxybenzenesulfonic acid involves sulfonation of aromatic amines or phenols using Vilsmeier-Haack (VH) reagents.

- Reagents: DMF combined with POCl3 or SOCl2 generates the VH reagent. Sodium bisulfite (NaHSO3) serves as the sulfonating agent.

- Conditions: Reactions proceed at room temperature under either conventional stirring or ultrasonic irradiation, with ultrasound significantly enhancing yield and reducing reaction time.

- Procedure: Aromatic amine or phenol (10 mmol) is mixed with VH reagent (15 mmol), NaHSO3 (10 mmol), and acetonitrile solvent (20 mL). Reaction times vary from 5 to 8 hours under stirring or shorter under sonication.

- Work-up: After completion, the mixture is treated with hypochlorite solution and extracted with ethyl acetate. Purification is done by column chromatography.

- Advantages: Mild conditions, eco-friendly, high yields, and simple work-up.

| Parameter | Condition/Value |

|---|---|

| Temperature | Room temperature (~25 °C) |

| Reaction Time | 5–8 hours (stirring), shorter under sonication |

| Solvent | Acetonitrile (MeCN) |

| Sulfonating Agent | NaHSO3 |

| VH Reagent | DMF/POCl3 or DMF/SOCl2 |

| Yield | High (specific yields vary per substrate) |

| Purification | Column chromatography |

Source: International Journal of Organic Chemistry, 2012

Transformation from 3-Amino-4-hydroxybenzenesulfonic Acid

Although focused on related sulfonated anilines, this method provides insight into preparing substituted hydroxyaminobenzenesulfonic acids:

- Starting from commercially available 3-amino-4-hydroxybenzenesulfonic acid or its sodium salt, chemical modifications can introduce or adjust sulfonic acid groups.

- The sodium salt is converted to sulfonyl chlorides and then further functionalized.

- This route is useful for derivatives but can be adapted for this compound synthesis by positional control of substituents.

Source: PMC Article on synthesis of sulfonyl anilines

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield & Purity | Industrial Applicability |

|---|---|---|---|---|

| Kolbe-Schmitt Carboxylation | p-Aminophenol, CO2, NaCl/KCl catalyst, Na2CO3, 180–220 °C, 1–3 MPa | High purity, simple raw materials, scalable | ~87% yield, >99% purity | High |

| VH Reagent Sulfonation | DMF/POCl3 or DMF/SOCl2, NaHSO3, MeCN, room temp, 5–8 h | Mild conditions, eco-friendly, ultrasound enhanced | High yields, mild conditions | Moderate (lab to pilot scale) |

| Sulfonyl Chloride Derivatives | 3-Amino-4-hydroxybenzenesulfonic acid, NaOH, sulfonyl chloride intermediates | Versatile for derivatives | Variable yields | Specialized synthesis |

Research Findings and Notes

- The Kolbe-Schmitt-based method is industrially favored due to its straightforward operation, high yield, and product purity, with reduced environmental impact compared to older multi-step diazotization routes.

- The VH reagent method offers a novel, mild alternative with ultrasonic assistance significantly improving reaction rates and yields, suitable for sensitive substrates.

- The sulfonyl chloride intermediate route is valuable for complex derivatives but less direct for bulk preparation of this compound.

- Choice of reductive agent and acidification pH critically affects the purity and yield in the Kolbe-Schmitt approach.

- Catalytic carriers such as sodium chloride reduce equipment wear and enhance safety during high-pressure reactions.

Q & A

Basic Research Question

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the amino group.

- Temperature : Store at 2–8°C to minimize hygroscopicity and aggregation.

- Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to humidity (>60% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.